molecular formula C11H8BrN5 B8370933 3-(1H-benzo[d]imidazol-2-yl)-5-bromopyrazin-2-amine

3-(1H-benzo[d]imidazol-2-yl)-5-bromopyrazin-2-amine

Cat. No. B8370933
M. Wt: 290.12 g/mol
InChI Key: SRFKVKHDKYNZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-benzo[d]imidazol-2-yl)-5-bromopyrazin-2-amine is a useful research compound. Its molecular formula is C11H8BrN5 and its molecular weight is 290.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H8BrN5

Molecular Weight

290.12 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-5-bromopyrazin-2-amine

InChI

InChI=1S/C11H8BrN5/c12-8-5-14-10(13)9(17-8)11-15-6-3-1-2-4-7(6)16-11/h1-5H,(H2,13,14)(H,15,16)

InChI Key

SRFKVKHDKYNZLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC(=CN=C3N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-amino-6-bromo-pyrazine-2-carboxylic acid (10 g, 45.87 mmol), benzene-1,2-diamine (5.45 g, 50.46 mmol), diethoxyphosphorylformonitrile (8.23 g, 50.46 mmol) and triethylamine (12.79 mL, 91.74 mmol) in DME (30 mL) was heated in the microwave at 170° C. for 40 minutes. The mixture was allowed to cool and water was added. The resultant dark-coloured precipitate was dissolved in EtOAc and stirred with charcoal for 30 minutes. After filtering through celite, the filtrate was concentrated in vacuo to give the product as a yellow solid (8.04 g, 60% Yield). 1H NMR (400 MHz, DMSO) 7.22-7.32 (2H, m), 7.55 (1H, d), 7.75 (1H, d), 7.8 (1 h, br s), 8.8 (1H, br s), 13.1 (1H, s); MS (ES+) 291
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
8.23 g
Type
reactant
Reaction Step One
Quantity
12.79 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
60%

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